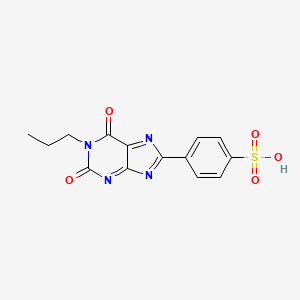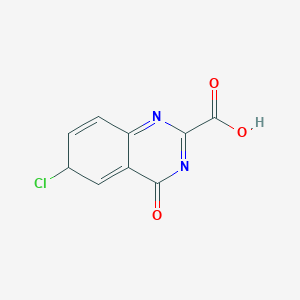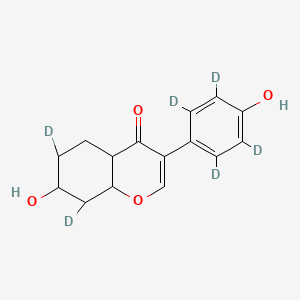![molecular formula C10H12Cl3Si B12353431 Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon is an organosilicon compound with the molecular formula C10H13Cl3Si. This compound is known for its unique chemical structure, which includes a silicon atom bonded to two chlorine atoms and a 3-[2-(chloromethyl)phenyl]propyl group. It is used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon typically involves the reaction of 3-[2-(chloromethyl)phenyl]propylsilane with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloro compound. The reaction can be represented as follows:
[ \text{3-[2-(chloromethyl)phenyl]propylsilane} + \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.
化学反应分析
Types of Reactions
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, typically under the presence of a catalyst such as palladium.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted organosilicon compounds.
Oxidation Reactions: Products include silanol and siloxane derivatives.
Reduction Reactions: Products include silane derivatives.
科学研究应用
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon involves its ability to undergo various chemical transformations. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
相似化合物的比较
Similar Compounds
Chloromethyldichloromethylsilane: Similar in structure but with different substituents on the silicon atom.
Phenyltrichlorosilane: Contains a phenyl group and three chlorine atoms bonded to silicon.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon.
Uniqueness
Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon is unique due to its specific combination of a 3-[2-(chloromethyl)phenyl]propyl group and two chlorine atoms bonded to silicon. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
属性
分子式 |
C10H12Cl3Si |
|---|---|
分子量 |
266.6 g/mol |
InChI |
InChI=1S/C10H12Cl3Si/c11-8-10-5-2-1-4-9(10)6-3-7-14(12)13/h1-2,4-5H,3,6-8H2 |
InChI 键 |
JTFWWAHGWDYTEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC[Si](Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12353354.png)



![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid](/img/structure/B12353382.png)


![1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)


![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)
